2-Methyl-4-oxo-4-phenylbutanoic acid

Beschreibung

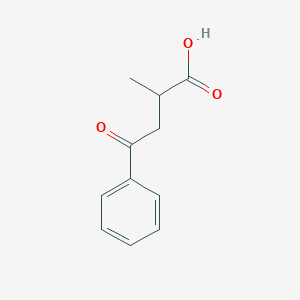

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXWGAZLLKCSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871850 | |

| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771-65-9 | |

| Record name | Benzenebutanoic acid, alpha-methyl-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Oxo 4 Phenylbutanoic Acid

Established Chemical Synthesis Routes

Conventional synthetic strategies provide a foundation for accessing the butanoic acid core and its related esters. These methods are characterized by their reliability and scalability.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings, making it a primary method for producing aryl ketones. wikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction is employed to synthesize the 4-oxo-4-phenylbutanoic acid framework. organic-chemistry.org The typical reaction involves the acylation of an aromatic ring, such as benzene (B151609), with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst. organic-chemistry.orgbyjus.com

For the synthesis of 2-Methyl-4-oxo-4-phenylbutanoic acid, the key precursors are benzene and methylsuccinic anhydride. The reaction is catalyzed by a Lewis acid, most commonly aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds through several steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the acid anhydride, leading to the formation of a highly reactive acylium ion electrophile. masterorganicchemistry.combyjus.com This ion is resonance-stabilized.

Electrophilic Attack: The acylium ion then attacks the electron-rich benzene ring, forming a cyclohexadienyl cation intermediate, which temporarily disrupts the ring's aromaticity. byjus.com

Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the intermediate, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst. wikipedia.orgbyjus.com

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions. organic-chemistry.org The Haworth synthesis, a classic method for creating polycyclic aromatic hydrocarbons, utilizes a similar intramolecular Friedel-Crafts acylation of a derivative of succinic anhydride. wikipedia.org

| Catalyst Type | Examples | Role in Reaction |

| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | Activates the acylating agent (acid anhydride) to generate the electrophilic acylium ion. wikipedia.orgmasterorganicchemistry.com |

| Brønsted Acids | H₂SO₄, Trifluoromethanesulfonic acid | Can catalyze intramolecular cyclization but may be less effective for intermolecular reactions with anhydrides. oup.com |

| Solid Acid Catalysts | Zeolites, Zinc Oxide (ZnO) | Offer "greener" alternatives, simplifying catalyst removal and reducing waste. wikipedia.orgorganic-chemistry.org |

The ester derivative, Methyl 2-methyl-4-oxo-4-phenylbutanoate, is a compound of interest for studying epigenetic changes, as it has been identified as an inhibitor of histone lysine (B10760008) methylation and demethylation. biosynth.com The synthesis of this and related esters can be achieved through various standard organic chemistry techniques.

The most direct method for preparing Methyl 2-methyl-4-oxo-4-phenylbutanoate is the esterification of the parent carboxylic acid, this compound. This is typically accomplished by reacting the acid with methanol (B129727) under acidic conditions (e.g., using a catalytic amount of sulfuric acid).

The synthesis of structurally similar keto esters, such as ethyl 2-oxo-4-phenylbutyrate and methyl 2-oxo-4-phenylbutanoate, often involves different multi-step routes. google.comnih.gov For instance, the preparation of ethyl 2-oxo-4-phenylbutyrate can be achieved via a Grignard reaction, where a Grignard reagent prepared from β-bromophenylethane reacts with diethyl oxalate. google.com Another route involves the condensation of phenylpropionic acid ethyl ester with diethyl oxalate. google.com These alternative pathways highlight the versatility of synthetic approaches available for this class of compounds.

Stereoselective Synthesis of Enantiomeric Forms and Derivatives

The creation of specific stereoisomers is crucial for pharmaceutical applications. Asymmetric synthesis provides routes to enantiomerically pure or enriched derivatives of this compound.

The prochiral ketone in this compound can be reduced to a chiral secondary alcohol, yielding enantiomerically enriched (R)- or (S)-2-methyl-4-hydroxy-4-phenylbutanoic acid. acsgcipr.org This transformation is a common objective in asymmetric synthesis. wikipedia.org A variety of methods are available to achieve high enantioselectivity. wikipedia.org

Catalytic Asymmetric Reduction:

Oxazaborolidine Catalysts (CBS Reduction): This method uses a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, in conjunction with a stoichiometric reducing agent such as borane (B79455) (BH₃) or catecholborane. wikipedia.orgnih.gov This technique is highly effective for the enantioselective reduction of various prochiral ketones, affording chiral secondary alcohols with predictable stereochemistry and high enantiomeric excess (ee). nih.gov

Transition Metal Catalysis: Chiral transition metal complexes are widely used for asymmetric hydrogenation. acsgcipr.org Catalysts such as those based on ruthenium paired with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can effectively reduce ketones, particularly those with a chelating group, using hydrogen gas as the reductant. wikipedia.org Transfer hydrogenation, which uses sources like isopropanol (B130326) or formic acid, is another common approach. wikipedia.org

| Reduction Method | Catalyst/Reagent | Reductant | Key Features |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | High enantioselectivity for a broad range of ketones; predictable product configuration. nih.gov |

| Asymmetric Hydrogenation | Ru-BINAP complex | Hydrogen Gas (H₂) | Effective for ketones with chelating groups; predictable stereochemical outcome. wikipedia.org |

| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes | Isopropanol, Formic Acid | Avoids the need for high-pressure hydrogen gas. wikipedia.org |

| Chiral Hydride Reagents | Modified LiAlH₄ or NaBH₄ | N/A | Stoichiometric use of a chiral reagent; less common due to the need for large quantities of the chiral material. wikipedia.orgias.ac.in |

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral compounds. nih.gov Enzymes can be used to generate chiral analogues of this compound with high optical purity.

Enzymes such as transaminases, amine dehydrogenases, imine reductases, and monoamine oxidases are employed for the synthesis of chiral amines from ketones. nih.govworktribe.com These biocatalytic routes are valued for their high stereoselectivity, often yielding products with excellent enantiomeric excess. nih.gov

Amine transaminases (TAs or ATAs) are particularly important biocatalysts for synthesizing chiral primary amines from prochiral ketones. worktribe.com These enzymes, which belong to the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent family, catalyze the transfer of an amino group from an amino donor (e.g., L-alanine, D-alanine, or isopropylamine) to a carbonyl acceptor. worktribe.com

The application of a transaminase to this compound or its ester can produce a chiral amino acid analogue, (2S,4R)- or (2S,4S)-4-amino-2-methyl-4-phenylbutanoic acid, depending on the enzyme's stereoselectivity. Wild-type transaminases often have a limited substrate scope, but protein engineering and directed evolution have expanded their utility to include bulkier aromatic substrates. nih.gov

The reaction equilibrium can be unfavorable, but various strategies, such as using a large excess of the amino donor or removing the ketone byproduct, can drive the reaction to completion. worktribe.comresearchgate.net For example, lactate (B86563) dehydrogenase can be used to remove the pyruvate (B1213749) byproduct when alanine (B10760859) is the amino donor. researchgate.net The resulting chiral amino compounds are valuable building blocks, as it is estimated that a significant percentage of all pharmaceuticals contain a chiral amine in their structure. nih.gov

Enzymatic Biotransformations for Chiral Analogues

Carbonyl Reductase-Mediated Syntheses

The asymmetric reduction of the ketone functionality in this compound and its esters is a key strategy for producing chiral hydroxy compounds, which are valuable synthetic intermediates. Carbonyl reductases have emerged as powerful biocatalysts for this transformation due to their high enantioselectivity and operation under mild reaction conditions. mdpi.com These enzymes, often dependent on nicotinamide (B372718) cofactors such as NADPH or NADH, can stereoselectively reduce a wide range of carbonyl compounds. mdpi.comresearchgate.net

Research into the enzymatic reduction of related compounds, such as ethyl 2-oxo-4-phenylbutyrate (OPBE), provides significant insights into the potential for similar transformations of this compound. researchgate.netresearchgate.net For instance, a highly enantioselective carbonyl reductase from Candida krusei SW 2026 has been identified and characterized for its ability to reduce OPBE, yielding the corresponding (R)-enantiomer with NADPH as the cofactor. researchgate.net Similarly, structure-guided evolution of a carbonyl reductase from Gluconobacter oxydans (GoCR) has been employed to enhance its catalytic performance in producing ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE). researchgate.net Through computational approaches and site-directed mutagenesis, researchers have been able to improve the enzyme's efficiency at high substrate loadings. researchgate.net

These studies highlight the potential of using wild-type or engineered carbonyl reductases for the stereoselective synthesis of chiral alcohols derived from this compound. The choice of enzyme and reaction conditions, including pH and temperature, would be critical in achieving high conversion and enantiomeric excess. researchgate.net

Cofactor Regeneration Systems in Biocatalysis

A significant challenge in the industrial application of nicotinamide-dependent carbonyl reductases is the high cost of the cofactors (NADH and NADPH), which are consumed in stoichiometric amounts. illinois.edu To overcome this limitation, efficient in-situ cofactor regeneration systems are essential for making these biocatalytic processes economically viable. illinois.edunih.gov These systems continuously replenish the active form of the cofactor, allowing for a high total turnover number (TTN), which is the number of moles of product formed per mole of cofactor. illinois.edu

Various methods for cofactor regeneration have been developed, broadly categorized as enzymatic, electrochemical, and photochemical. scispace.com Enzymatic regeneration is the most widely used approach and often involves a second enzyme and a sacrificial co-substrate. illinois.eduresearchgate.net Common enzyme-co-substrate pairings for NADPH regeneration include glucose dehydrogenase (GDH) with glucose and for NADH regeneration, formate (B1220265) dehydrogenase (FDH) with formate. mdpi.comillinois.edu For example, in the synthesis of a chiral hydroxy ester, the cofactor NADPH required for the ketoreductase was regenerated using glucose dehydrogenase. mdpi.com

Whole-cell biocatalysts offer an alternative approach, where the cofactor regeneration is handled by the cell's own metabolic machinery. scispace.com This can be enhanced by co-expressing the desired reductase with a dehydrogenase, such as GDH, within the same microbial host. researchgate.net The selection of an appropriate cofactor regeneration system is crucial and depends on factors such as the specific reductase used, the reaction conditions, and the potential for byproduct inhibition. illinois.edu

Kinetic Resolution Strategies for Enantiopurity

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being preferentially converted to a product while the other remains largely unreacted. Lipases are common biocatalysts used for the kinetic resolution of chiral alcohols and esters through enantioselective hydrolysis or esterification. researchgate.net

In the context of compounds structurally related to this compound, the kinetic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate has been successfully demonstrated using lipases. researchgate.net For instance, Lipase (B570770) PS has been shown to be effective in the enantioselective hydrolysis of (R,S)-ethyl 2-hydroxy-4-phenylbutyrate, preferentially hydrolyzing the (S)-enantiomer and leaving the (R)-ester with high enantiomeric excess. researchgate.net Another study utilized lipase from Thermomyces lanuginosus immobilized as cross-linked enzyme aggregates (CLEAs) for the kinetic resolution of the same substrate. researchgate.net

Non-enzymatic kinetic resolution methods have also been developed. One such approach involves enantioselective esterification using a chiral acyl-transfer catalyst. mdpi.com This method has been applied to the resolution of racemic 2-aryl-2-fluoropropanoic acids, where a chiral catalyst promotes the esterification of one enantiomer at a much faster rate than the other. mdpi.com These examples suggest that kinetic resolution, either enzymatic or chemical, is a viable strategy for obtaining enantiomerically pure derivatives of this compound.

Enantioselective Catalysis in Related Systems

Enantioselective catalysis provides a direct route to chiral molecules, avoiding the need for the separation of enantiomers. Various catalytic systems have been developed for the asymmetric synthesis of butanoic acid derivatives and related structures. These methods often involve the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction.

For instance, copper-hydride (CuH) catalyzed hydrocarboxylation has been developed for the highly enantioselective synthesis of α-chiral carboxylic acids, including those with quaternary stereocenters. nih.gov This method utilizes a commercially available fluoroformate as the carboxylation reagent to react with allenes, providing access to enantioenriched α-substituted carboxylic acids. nih.gov Another approach involves the catalytic asymmetric aldol (B89426) reaction, which is a powerful tool for enantioselective C-C bond formation and can be used to construct chiral γ-butenolides, which share a structural relationship with substituted butanoic acids. nih.gov

Furthermore, transition metal-catalyzed enantioselective α-arylation of carbonyl compounds has been explored to create tertiary stereocenters. orlandigroup.com These reactions often employ palladium or copper catalysts with chiral ligands to achieve high enantioselectivity. orlandigroup.com The development of these and other enantioselective catalytic methods offers promising avenues for the direct asymmetric synthesis of this compound and its derivatives, providing access to specific stereoisomers with high purity.

Derivatization Strategies for Functional Group Modulation

Protection Group Chemistry (e.g., Boc-Protection of Amino Analogues)

In multi-step organic synthesis, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. For amino analogues of this compound, the amino group can be protected using a variety of protecting groups. The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines. organic-chemistry.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orggoogle.com This reaction is generally chemoselective for the amino group, leaving other functional groups such as carboxylic acids and ketones intact. organic-chemistry.org The Boc group is stable under a wide range of conditions, including those involving most nucleophiles and bases, which allows for selective manipulation of other parts of the molecule. organic-chemistry.org The removal of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. organic-chemistry.org

The synthesis of N-Boc protected amino esters can also be achieved through methods like the Buchwald-Hartwig amination, which allows for the cross-coupling of aryl halo esters with secondary amines to form N-protected amino esters. rsc.org The ability to selectively protect and deprotect the amino functionality in analogues of this compound is crucial for their use as building blocks in the synthesis of more complex molecules, such as peptides or pharmaceutical intermediates. nih.govsiddhivinayakaspechem.com

Esterification and Hydrolysis Processes

The carboxylic acid and ketone functionalities of this compound allow for a variety of chemical transformations, with esterification and hydrolysis being fundamental processes for its derivatization. Esterification of the carboxylic acid group can be achieved through several methods, most commonly through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This reaction is an equilibrium process, and reaction conditions can be manipulated to favor the formation of the ester.

Conversely, the hydrolysis of an ester derivative of this compound to the parent carboxylic acid can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification, while base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the use of a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. These reactions are fundamental in organic synthesis for the protection and deprotection of the carboxylic acid group and for modifying the solubility and reactivity of the molecule. learncbse.in

The presence of both an ester and a ketone functional group in derivatives like methyl 2-methyl-4-oxobutanoate allows for a range of chemical reactions, including both hydrolysis of the ester and reactions at the ketone carbonyl. cymitquimica.com The interplay between these two functional groups is an important consideration in the design of synthetic routes involving this compound and its derivatives.

Reaction Kinetics and Mechanistic Elucidation

The study of reaction kinetics and the elucidation of reaction mechanisms for this compound, and its parent compound 4-oxo-4-phenylbutanoic acid, provide critical insights into its chemical behavior. Oxidation studies, in particular, have been a significant area of investigation, revealing details about transition states, the influence of electronic and medium effects, and the nature of the reactive species involved.

The oxidation of 4-oxo-4-phenylbutanoic acid by N-halo compounds, such as N-bromoanisamide (NBAS), N-chlorosuccinimide (NCS), and N-bromosaccharin (NBSac), has been investigated in an aqueous acetic acid medium. These reactions consistently exhibit first-order kinetics with respect to the oxidant, the 4-oxoacid substrate, and hydrogen ions [H⁺]. e-journals.inresearchgate.net This indicates that the reaction is acid-catalyzed.

The proposed mechanism for these oxidations involves the protonation of the N-halo compound in a pre-equilibrium step. The active oxidizing species, such as the hypobromous acidium ion (H₂O⁺Br), then attacks the enol form of the 4-oxoacid in the rate-determining step. e-journals.in The independence of the reaction rate from the ionic strength of the medium suggests that the rate-determining step involves a neutral species. e-journals.in Furthermore, the addition of the corresponding amide product (e.g., anisamide in NBAS oxidation or succinimide (B58015) in NCS oxidation) can retard the reaction rate, supporting the proposed pre-equilibrium step. e-journals.inresearchgate.net

Metal-based oxidants, particularly chromium(VI) compounds and permanganate (B83412), are effective in the oxidation of 4-oxo-4-phenylbutanoic acid.

Chromium(VI) Oxidants: Studies using Cr(VI) reagents like Tripropylammonium (B8586437) fluorochromate (TriPAFC) and Benzimidazolium fluorochromate (BIFC) in aqueous acetic acid show that the reaction is first order in [Cr(VI)], [4-oxoacid], and [H⁺]. scholarsresearchlibrary.comorientjchem.orgderpharmachemica.com The acid catalysis is attributed to the protonation of the Cr(VI) species, forming a more potent oxidant. The reaction does not appear to involve free radicals, as the presence of acrylonitrile (B1666552) does not induce polymerization. scholarsresearchlibrary.comorientjchem.org A key mechanistic feature is the involvement of an intermediate Cr(IV) species. This is supported by the observation that the addition of Mn(II) ions retards the reaction rate, as Mn(II) is known to reduce Cr(IV) to Cr(III), thereby removing it from the reaction sequence. scholarsresearchlibrary.comderpharmachemica.com

Permanganate Oxidation: The oxidation by permanganate in various buffer media is first order with respect to both the [4-oxoacid] and [MnO₄⁻]. Unlike the reactions with Cr(VI) and halogenated oxidants, this reaction undergoes general acid catalysis. The reaction rate is not significantly affected by the addition of electrolytes, indicating that the rate-determining step does not involve two charged ions.

The electronic nature of substituents on the phenyl ring of 4-oxo-4-phenylbutanoic acid has a pronounced effect on the oxidation rate. For both halogen-based and metal-based oxidants, electron-releasing substituents (e.g., p-methoxy, p-methyl) accelerate the reaction rate, while electron-withdrawing substituents (e.g., p-chloro, m-nitro) retard it. researchgate.net

This trend is quantified using the Hammett equation. In the oxidation by permanganate, a linear Hammett plot yields a reaction constant (ρ) of -1.08. For the oxidation with N-chlorosuccinimide, the plot of log k against standard Hammett sigma (σ) values is a downward curve, but a linear correlation is achieved when plotted against Brown's σ⁺ values, giving a ρ⁺ value of -1.50. researchgate.net

The negative values of the reaction constants (ρ and ρ⁺) are significant. They indicate that there is a buildup of positive charge in the transition state of the rate-determining step. This suggests a transition state with carbocationic character, which is stabilized by electron-donating groups on the aromatic ring. researchgate.net

| Substituent (para or meta) | Relative Reactivity | Electronic Effect |

|---|---|---|

| p-methoxy | Fastest | Electron-Releasing |

| p-methyl | ↓ | Electron-Releasing |

| -H (unsubstituted) | ↓ | Neutral |

| p-chloro | ↓ | Electron-Withdrawing |

| m-nitro | Slowest | Electron-Withdrawing |

The reaction medium plays a crucial role in the oxidation of 4-oxo-4-phenylbutanoic acid. Kinetic studies are typically conducted in binary mixtures of acetic acid and water. It is consistently observed that increasing the proportion of acetic acid in the solvent mixture (which decreases the dielectric constant of the medium) leads to a significant increase in the reaction rate. e-journals.inscholarsresearchlibrary.comorientjchem.orgasianpubs.org

This effect is explained by a few factors. A lower dielectric constant medium favors the enolization of the keto group, which is the reactive form of the substrate. scholarsresearchlibrary.com Additionally, for acid-catalyzed reactions, a less polar medium enhances reactions involving protonation. e-journals.in The linear plots of the logarithm of the rate constant versus the inverse of the dielectric constant suggest an interaction between a positive ion and a dipolar molecule in the transition state. orientjchem.org

In contrast, the ionic strength of the medium, typically varied by adding a neutral salt like sodium perchlorate (B79767) (NaClO₄), has been shown to have no significant effect on the reaction rate for both halogen-based and metal-based oxidants. e-journals.inresearchgate.net This lack of a salt effect implies that the rate-determining step does not involve the interaction of two ions, but rather the reaction of at least one neutral species. e-journals.in

| Parameter Varied | Change | Effect on Reaction Rate | Reason |

|---|---|---|---|

| Solvent Polarity (Dielectric Constant) | Increase (More Water) | Decrease | Lower polarity favors enolization and ion-dipole interactions in the transition state. |

| Decrease (More Acetic Acid) | Increase | ||

| Ionic Strength (Addition of NaClO₄) | Increase | No significant effect | Indicates a neutral species is involved in the rate-determining step. |

The products and stoichiometry of the oxidation of 4-oxo-4-phenylbutanoic acid depend on the oxidant used.

For oxidations with halogen-based reagents like N-bromoanisamide and Cr(VI)-based reagents like BIFC and TriPAFC, the primary oxidation product identified is benzoic acid. e-journals.inscholarsresearchlibrary.comderpharmachemica.com Stoichiometric studies for these reactions indicate a 1:1 molar ratio between the 4-oxoacid and the oxidant. e-journals.inscholarsresearchlibrary.com In the case of N-bromoanisamide, carbon dioxide was also detected as a product, suggesting oxidative cleavage of the butanoic acid chain. e-journals.in

The oxidation with permanganate yields a different set of products and stoichiometry. The identified products are the corresponding substituted benzoic acid and acrylic acid. The stoichiometry for this reaction was determined to be 3 moles of the 4-oxoacid reacting with 2 moles of permanganate.

| Oxidant | Major Organic Product(s) | Stoichiometry (Oxoacid:Oxidant) |

|---|---|---|

| N-Bromoanisamide (NBAS) | Benzoic acid, Anisamide, CO₂ | 1:1 |

| Benzimidazolium fluorochromate (BIFC) | Benzoic acid | 1:1 |

| Tripropylammonium fluorochromate (TriPAFC) | Benzoic acid | 1:1 |

| Potassium Permanganate (KMnO₄) | Benzoic acid, Acrylic acid | 3:2 |

Reduction of Carbonyl Functionality

The carbonyl group of this compound can be reduced to either a hydroxyl group or a methylene (B1212753) group, depending on the chosen methodology. These reductions are valuable for creating derivatives with different physical and biological properties.

One of the most common methods for the complete reduction of an aryl ketone to a methylene group is the Clemmensen reduction . This reaction is particularly effective for aryl-alkyl ketones and is carried out using zinc amalgam (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid. scribd.comannamalaiuniversity.ac.in The reaction converts the carbonyl group into a CH₂ group. scribd.com While the exact mechanism is complex and thought to involve electron transfer from the metal surface, it is a reliable method for deoxygenation. scribd.comstackexchange.com For the closely related compound, 4-oxo-4-phenylbutanoic acid, the Clemmensen reduction successfully converts the ketone to a methylene group, yielding 4-phenylbutanoic acid. scribd.com It is important to note that this method is suitable for substrates that are stable in strongly acidic conditions. organic-chemistry.org

Another powerful method for the complete reduction of a carbonyl group is the Wolff-Kishner reduction . This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide, at elevated temperatures. wikipedia.orgbyjus.com The reaction proceeds through the formation of a hydrazone intermediate, which then, upon treatment with base, eliminates nitrogen gas to yield the corresponding alkane. wikipedia.orgbyjus.com A significant advantage of the Wolff-Kishner reduction is its applicability to compounds that are sensitive to acidic conditions, offering a complementary approach to the Clemmensen reduction. organic-chemistry.org The Huang Minlon modification, which involves carrying out the reaction in a high-boiling solvent like diethylene glycol, is a commonly used protocol that often provides improved yields. wikipedia.org

For the partial reduction of the carbonyl group to a secondary alcohol, various reducing agents can be employed. Microbial reduction offers a stereoselective approach. For instance, the reduction of the similar compound ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate has been achieved with high enantiomeric excess using yeasts such as Rhodotorula minuta and Candida holmii. This highlights the potential for enzymatic reductions to yield chiral hydroxyl derivatives.

Table 1: Comparison of Carbonyl Reduction Methods

| Method | Reagents | Product | Conditions | Advantages | Limitations |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Methylene group (-CH₂-) | Acidic | Effective for aryl-alkyl ketones. scribd.comannamalaiuniversity.ac.in | Not suitable for acid-sensitive substrates. organic-chemistry.org |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | Methylene group (-CH₂-) | Basic | Suitable for base-sensitive substrates. organic-chemistry.orgwikipedia.org | High temperatures often required. wikipedia.org |

| Microbial Reduction | e.g., Yeast | Hydroxyl group (-CH(OH)-) | Mild, aqueous | High stereoselectivity. | Substrate specific. |

Substitution Reactions on the Aromatic Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. The existing acyl group is a deactivating group and a meta-director, meaning it will primarily direct incoming electrophiles to the meta-position of the phenyl ring. However, the reaction conditions can sometimes influence the regioselectivity.

Friedel-Crafts Acylation and Alkylation are fundamental reactions for forming carbon-carbon bonds with aromatic rings. masterorganicchemistry.com In Friedel-Crafts acylation , an acyl group is introduced onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.org The product of this reaction is a ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.orgFriedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.commt.com A limitation of this reaction is the possibility of carbocation rearrangements and polyalkylation, as the introduction of an alkyl group activates the ring towards further substitution. masterorganicchemistry.com

Halogenation of the aromatic ring can be achieved using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. For derivatives of the related 4-phenyl-4-oxo-butanoic acid, methods for the halogenation of the aromatic ring are known. google.com These reactions typically proceed via an electrophilic aromatic substitution mechanism.

Nitration and Sulfonation are other common electrophilic aromatic substitution reactions. Nitration involves the use of a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) onto the aromatic ring. Sulfonation is typically carried out with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid group (-SO₃H).

Table 2: Overview of Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product | Key Features |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | Acyl-substituted derivative | Product is deactivated, preventing polyacylation. organic-chemistry.org |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkyl-substituted derivative | Prone to carbocation rearrangements and polyalkylation. masterorganicchemistry.com |

| Halogenation | Halogen (e.g., Br₂, Cl₂), Lewis acid | Halogen-substituted derivative | Standard electrophilic aromatic substitution. |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | Introduces a nitro group. |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | Sulfonic acid-substituted derivative | Introduces a sulfonic acid group. |

Adduct Formation in Biological Systems (e.g., Coenzyme A Adducts)

In biological systems, xenobiotic carboxylic acids can undergo metabolic activation, often involving the formation of coenzyme A (CoA) thioesters. acs.orgnih.gov This process is a key step in the metabolism and detoxification of many foreign compounds. wikipedia.org The formation of a xenobiotic acyl-CoA conjugate can lead to its subsequent conjugation with amino acids, such as glycine, facilitating its excretion. nih.gov

The metabolism of phenylbutyrate, a compound structurally related to this compound, provides a relevant model for understanding potential adduct formation. Phenylbutyrate is a prodrug that is rapidly metabolized in the liver and kidneys to phenylacetate (B1230308) through beta-oxidation. drugbank.comwikipedia.org Phenylacetate is then converted to its corresponding CoA thioester, phenylacetyl-CoA. drugbank.com This activated intermediate subsequently conjugates with glutamine to form phenylacetylglutamine, which is then excreted in the urine. drugbank.comwikipedia.org This metabolic pathway serves as an alternative to the urea (B33335) cycle for the excretion of excess nitrogen. wikipedia.org

Given this precedent, it is plausible that this compound, or its metabolites, could also form CoA adducts in biological systems. The formation of such adducts would represent a critical step in its metabolic fate, potentially leading to the formation of conjugates with endogenous molecules like amino acids to facilitate clearance from the body. The study of xenobiotic acyl-CoA esters is crucial for understanding the biochemical pharmacology and toxicology of carboxylic acids. portlandpress.com

Iii. Analytical and Structural Characterization Methodologies for 2 Methyl 4 Oxo 4 Phenylbutanoic Acid

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Methyl-4-oxo-4-phenylbutanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information to build a complete picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to assign the specific chemical environment of each atom. unimi.itbiointerfaceresearch.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, partial spectral data for this compound has been reported. nii.ac.jp The protons on the phenyl ring adjacent to the carbonyl group are expected to be the most deshielded, appearing at approximately 7.97 ppm (ortho protons) and 7.57 ppm (meta and para protons). nii.ac.jp The methine proton (CH) alpha to the carboxylic acid would likely appear as a multiplet, while the adjacent methylene (B1212753) protons (CH₂) would exhibit complex splitting patterns due to coupling with both the methine proton and the methyl group protons. The methyl group (CH₃) protons would appear as a doublet in the upfield region of the spectrum. The carboxylic acid proton (OH) typically presents as a broad singlet at a variable, downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Although specific experimental data is not widely published, the expected chemical shifts can be predicted based on the structure. The two carbonyl carbons (ketone and carboxylic acid) would be the most downfield signals, typically above 170 ppm. The aromatic carbons of the phenyl group would resonate in the 120-140 ppm range. The aliphatic carbons—methine (CH), methylene (CH₂), and methyl (CH₃)—would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | > 10 (broad s) | > 175 |

| Ketone (C=O) | - | > 195 |

| Aromatic C-H (ortho) | ~ 7.97 (d) | ~ 128 |

| Aromatic C-H (meta/para) | ~ 7.4-7.6 (m) | ~ 128-134 |

| Aromatic C (quaternary) | - | ~ 137 |

| Methine (CH) | ~ 2.8-3.2 (m) | ~ 40-45 |

| Methylene (CH₂) | ~ 3.2-3.6 (m) | ~ 35-40 |

| Methyl (CH₃) | ~ 1.2 (d) | ~ 15-20 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The nominal molecular weight of this compound (C₁₁H₁₂O₃) is 192.21 g/mol . unimi.it

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z 192. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl groups. Significant fragments would include:

Benzoyl cation (m/z 105): Formed by cleavage of the bond between the benzoyl group and the aliphatic chain. This is often a very stable and abundant fragment for phenyl ketones.

Phenyl cation (m/z 77): Resulting from the loss of a carbonyl group from the benzoyl cation.

Loss of water (M-18): A common fragmentation for carboxylic acids.

Loss of the carboxyl group (M-45): Cleavage resulting in the loss of COOH.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 174 | [M - H₂O]⁺ |

| 147 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its carboxylic acid and ketone moieties. unimi.it

Key characteristic peaks would include:

A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

Two distinct carbonyl (C=O) stretching bands. The ketone C=O stretch is anticipated around 1685 cm⁻¹, characteristic of an aryl ketone. The carboxylic acid C=O stretch would appear at a higher frequency, typically around 1710 cm⁻¹.

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (just below 3000 cm⁻¹).

C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 2500-3300 | Carboxylic Acid (O-H) | Stretch (broad) |

| ~ 3100-3000 | Aromatic C-H | Stretch |

| ~ 2980-2850 | Aliphatic C-H | Stretch |

| ~ 1710 | Carboxylic Acid (C=O) | Stretch |

| ~ 1685 | Ketone (C=O) | Stretch |

| ~ 1600, 1450 | Aromatic Ring (C=C) | Stretch |

X-ray Crystallography for Solid-State Structure Elucidation

While a specific crystal structure for this compound is not publicly available, X-ray crystallography studies on related keto-carboxylic acids and butanoic acid derivatives provide significant insight into the likely solid-state behavior, including polymorphism and intermolecular interactions. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals as different polymorphs can have varying physical properties. mdpi.com Studies on derivatives of butanoic acid, such as oleanolic acid esters, have demonstrated the existence of different polymorphic forms, where molecules assemble into distinct layered or helical supramolecular architectures. mdpi.comnih.gov The specific polymorph obtained can be influenced by factors like solvent choice and crystallization conditions. mdpi.com Crystal engineering approaches, which involve the rational design of molecular crystals, are often used to control these solid-state structures and their resulting properties. For a molecule like this compound, it is plausible that different crystallization conditions could lead to polymorphs with different packing arrangements and hydrogen-bonding networks.

The solid-state structure of keto-carboxylic acids is heavily influenced by hydrogen bonding. Molecules like this compound contain one strong hydrogen bond donor (the carboxylic acid -OH) and two potential acceptors (the carboxylic acid carbonyl and the ketone carbonyl). This leads to competition between different hydrogen-bonding motifs.

The two most common motifs observed in the crystal structures of related keto-acids are:

Acid-to-Acid Dimer: Two molecules form a cyclic dimer through strong hydrogen bonds between their carboxylic acid groups. This is a very common motif for simple carboxylic acids.

Acid-to-Ketone Catemer (Chain): The carboxylic acid group of one molecule forms a hydrogen bond with the ketone group of a neighboring molecule, creating an extended chain.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography operates on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. For this compound, its aromatic keto-acid structure dictates the selection of appropriate chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it ideal for assessing the purity of the compound and for monitoring reaction progress during its synthesis. A purity of greater than 95% as determined by HPLC is often a standard for this compound. lgcstandards.com

For a molecule with the structural features of this compound—containing both a phenyl ring and a carboxylic acid group—reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar solvent mixture.

The separation mechanism relies on the hydrophobic interactions between the analyte and the nonpolar stationary phase. The phenyl group in this compound provides significant hydrophobicity, leading to its retention on the column. The polarity of the mobile phase is tuned to control the elution of the compound. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acidic modifier like formic acid or phosphoric acid. sielc.com The acid in the mobile phase serves to suppress the ionization of the carboxylic acid group, resulting in a sharper, more symmetrical peak shape and reproducible retention times.

Detection is typically achieved using an ultraviolet (UV) detector, as the phenyl group possesses a chromophore that absorbs UV light at specific wavelengths.

A representative HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 10-12 minutes (approximate) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions, identifying the presence of the compound in a mixture, and providing a preliminary assessment of its purity.

In the context of analyzing acidic compounds like this compound, a common issue is the streaking of the spot on the TLC plate. This occurs due to the interaction of the acidic analyte with the silica (B1680970) gel stationary phase. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. libretexts.orgresearchgate.net This addition helps to ensure that the carboxylic acid remains in its protonated form, leading to a more compact and well-defined spot.

The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate) is typically employed for compounds of intermediate polarity such as this compound. chemicalforums.com The ratio of these solvents is adjusted to optimize the retardation factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.7 for good separation and visualization.

Visualization of the compound on the TLC plate is usually achieved under UV light (at 254 nm), where the aromatic ring will appear as a dark spot on a fluorescent background.

A typical TLC system for the analysis of this compound is outlined in the table below.

Table 2: Representative TLC Conditions for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (60:40:1, v/v/v) |

| Application | Spot the dissolved sample using a capillary tube |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV light at 254 nm |

| Expected Rf Value | 0.4 - 0.5 (approximate) |

Iv. Computational and Theoretical Investigations in Chemical Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

While specific molecular docking studies for 2-Methyl-4-oxo-4-phenylbutanoic acid are not extensively documented, research on closely related analogs provides insight into the potential application of this compound in drug design. Computational studies on derivatives, such as 2,4-dioxo-4-phenylbutanoic acid, have been used to explore their interactions with biological targets.

One area of investigation has been the inhibition of enzymes crucial for the survival of pathogens. For instance, analogs of 2,4-dioxo-4-phenylbutanoic acid have been identified as potential inhibitors of the mtFabH enzyme from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net Molecular docking simulations are employed in such studies to predict how these molecules, or ligands, bind to the active site of a target protein. researchgate.net By analyzing the binding modes and energies, researchers can identify key interactions and suggest modifications to the ligand structure to enhance its potency. researchgate.net

In the case of the 2,4-dioxo-4-phenylbutanoic acid analogs, docking analysis revealed that substitutions like sulfonic acid and methoxy (B1213986) groups were more efficient in inhibiting the 1HZP enzyme activity. researchgate.net This computer-aided approach helps in the rational design of new, more potent enzyme inhibitors. researchgate.net Similar computational approaches have been applied to other derivatives targeting different receptors, such as the S1P1 receptor, which is implicated in autoimmune diseases. nih.gov

Table 1: Research Findings from Molecular Docking of an Analog

| Feature | Description | Source |

|---|---|---|

| Lead Moiety | 2,4-dioxo-4-phenylbutanoic acid | researchgate.net |

| Target Enzyme | mtFabH (PDB ID: 1HZP) | researchgate.net |

| Pathogen | Mycobacterium tuberculosis | researchgate.net |

| Key Finding | Substitutions such as sulfonic acid and methoxy groups were found to be more efficient in inhibiting enzyme activity. | researchgate.net |

| Methodology | Ligand minimization followed by docking simulations using GOLD software. | researchgate.net |

Application of Mathematical Models in Enzymatic Reaction Optimization

Mathematical models are essential for quantifying the kinetics of chemical and enzymatic reactions, allowing for their optimization. A detailed kinetic study on the formation of 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB), a compound structurally similar to this compound, illustrates this application. The study investigated the production of MMPB from the oxidation of microcystin-LR (MC-LR) with permanganate-periodate. nih.govdoi.org

Rate = k[Permanganate]¹[MC-LR]¹

By measuring the reaction rate at different temperatures, the activation energy (Ea) for the reaction was calculated to be 24.44 kJ/mol. nih.govdoi.org This value provides insight into the temperature sensitivity of the reaction and is crucial for optimizing conditions to achieve a high and stable yield of the product. nih.gov The study concluded that MMPB production rates could be accelerated by increasing the oxidant concentration and reaction temperature. doi.org

Table 2: Kinetic Parameters for the Formation of a Related Compound (MMPB)

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Overall Reaction Order | 2 | - | nih.govdoi.org |

| Order w.r.t. Permanganate (B83412) | 1 | - | nih.govdoi.org |

| Order w.r.t. MC-LR | 1 | - | nih.govdoi.org |

| Second-Order Rate Constant (k) | 0.66 M⁻¹s⁻¹ | 10 °C | nih.govdoi.org |

| Second-Order Rate Constant (k) | 1.35 M⁻¹s⁻¹ | 30 °C | nih.govdoi.org |

| Activation Energy (Ea) | 24.44 kJ/mol | - | nih.govdoi.org |

Theoretical Mechanistic Studies

Theoretical studies on the reaction mechanisms of 4-oxo-4-phenylbutanoic acid, the parent compound of this compound, have focused on its oxidation by various agents. Kinetic investigations into the oxidation of this keto-acid by reagents like benzimidazolium fluorochromate (BIFC) and tripropylammonium (B8586437) fluorochromate (TriPAFC) have been conducted to propose plausible reaction pathways. scholarsresearchlibrary.comderpharmachemica.comorientjchem.org

The reaction rate is also significantly influenced by the solvent composition. An increase in the proportion of acetic acid in the acetic acid-water solvent medium leads to a remarkable increase in the reaction rate. scholarsresearchlibrary.com This is attributed to the lower dielectric constant of the medium, which facilitates the enolisation of the keto-acid and the formation of the protonated oxidant species. orientjchem.org The oxidation ultimately leads to the cleavage of the molecule and the formation of benzoic acid as a major product. scholarsresearchlibrary.comderpharmachemica.com

V. Research Applications and Biological Activity Profiling of 2 Methyl 4 Oxo 4 Phenylbutanoic Acid and Analogues

Application as Intermediates in Pharmaceutical and Fine Chemical Synthesis

2-Methyl-4-oxo-4-phenylbutanoic acid and its parent compound, 4-oxo-4-phenylbutanoic acid, serve as versatile intermediates in the synthesis of more complex molecules for the pharmaceutical and fine chemical industries. The inherent functionality of these molecules—a carboxylic acid, a ketone, and an aromatic ring—provides multiple reaction sites for chemical modification.

In synthetic chemistry, 4-oxo-4-phenylbutanoic acid is produced via the Friedel-Crafts reaction, using succinic anhydride (B1165640) and benzene (B151609). derpharmachemica.com This foundational structure can then be subjected to various chemical transformations. For instance, studies on the oxidation kinetics of 4-oxo-4-phenylbutanoic acid have shown that it can be converted to benzoic acid. derpharmachemica.comscholarsresearchlibrary.com This oxidative cleavage highlights its role as a precursor to simpler aromatic carboxylic acids. The presence of the keto and carboxylic acid groups allows for the construction of heterocyclic systems and other scaffolds of medicinal importance, positioning it as a valuable building block in organic synthesis.

Catalytic Roles

The structural features of this compound and its analogues lend themselves to applications in catalysis, both as ligands for metal centers and as components of advanced solvent systems.

Analogues of this compound have been demonstrated to function as effective ligands in the formation of transition metal complexes. Research on the coordination chemistry of 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid, a related compound, shows that its carboxylate group can coordinate with various transition metal ions, including Mn(II), Co(II), Ni(II), and Cu(II).

In these complexes, the carboxylate group typically acts as a bidentate ligand, either chelating to a single metal center or bridging between two metal centers. For example, the copper(II) complex of this ligand forms a dinuclear structure where two copper cations are bridged by the carboxylate groups, resulting in a distorted tetragonal pyramid geometry around each metal ion. The ability of these molecules to form stable complexes with transition metals underscores their potential for use in developing new catalysts for a variety of chemical transformations.

Room-temperature ionic liquids (RTILs) are valued as green solvents in chemical synthesis due to their low volatility, high thermal stability, and ability to dissolve a wide range of compounds. mdpi.com The chemical structure of this compound and its derivatives makes them suitable for incorporation into ionic liquid frameworks. By modifying the carboxylic acid group, these compounds can be converted into either the cationic or anionic component of an ionic liquid.

For example, research has demonstrated the synthesis of novel thermosensitive ionic liquids for use in the biocatalytic reduction of ethyl 2-oxo-4-phenylbutyrate, a closely related ester. mdpi.com These specialized ionic liquids facilitate both the reaction and the subsequent separation of the product. The versatility of ionic liquid design allows for the tuning of their physical and chemical properties, and incorporating structures derived from 4-oxo-4-phenylbutanoic acid could yield task-specific ionic liquids for applications in biocatalysis and organic synthesis. mdpi.commdpi.com

Biological Activity and Mechanistic Research

Significant research has been directed toward understanding the biological effects of this compound analogues, particularly in the context of antimicrobial drug discovery.

The search for novel antibacterial agents has led to the investigation of specific metabolic pathways in bacteria that are absent in humans, making them attractive drug targets. One such pathway is menaquinone biosynthesis.

Menaquinone (Vitamin K2) is an essential component of the electron transport chain in many bacteria, including notorious pathogens like Staphylococcus aureus and Mycobacterium tuberculosis. The enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase, or MenB, is a key player in this pathway. nih.govnih.gov

Analogues of this compound, specifically 4-oxo-4-phenylbut-2-enoates, have been identified as potent inhibitors of MenB. nih.govacs.org The inhibitory mechanism does not involve the butenoate directly. Instead, the compound reacts with coenzyme A (CoA) within the bacterial cell to form a covalent adduct. nih.govnih.gov This resulting adduct is the true inhibitory molecule, binding tightly to the MenB enzyme and blocking its function.

The methyl ester derivatives of these compounds have shown particularly strong antibacterial activity, as the ester group is thought to improve cell penetration. nih.gov Once inside the cell, the ester is likely hydrolyzed to the active acid form. The most potent of these analogues, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, exhibits impressive activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This specific inhibition of the menaquinone pathway leads to a "small colony variant" phenotype and ultimately bacterial cell death. nih.gov

In vivo studies have validated MenB as a promising target for new anti-MRSA drugs. Treatment with methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate increased survival in a mouse model of systemic MRSA infection and led to a dose-dependent reduction in bacterial load in a thigh infection model. nih.govacs.org

| Organism | Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| S. aureus | MSSA (ATCC 29213) | 0.35 | nih.gov |

| S. aureus | MRSA (USA300) | 0.75 | nih.gov |

| M. tuberculosis | H37Rv (replicating) | 0.6 | nih.gov |

| M. tuberculosis | H37Rv (non-replicating) | 1.5 | nih.gov |

Binding Affinity of the Inhibitory Adduct The CoA adduct of 4-(4-chlorophenyl)-4-oxobut-2-enoate binds to the S. aureus MenB (saMenB) with a dissociation constant (Kd) value of 2 µM. nih.gov

Antimicrobial Research

Efficacy against Drug-Resistant Pathogens (e.g., MRSA)

Analogues of this compound have emerged as subjects of research for their potential antibacterial properties, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Studies have focused on derivatives that can inhibit essential bacterial pathways not present in humans, presenting a promising avenue for new antibiotic development. nih.govmdpi.com

One area of investigation involves 4-oxo-4-phenyl-but-2-enoates, which have demonstrated notable activity against both drug-sensitive and resistant strains of Staphylococcus aureus. nih.gov The mechanism of action for these compounds involves the inhibition of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), a key enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. nih.gov The lead compound in one study, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, was shown to convert into a coenzyme A adduct within S. aureus cells, which then binds to the S. aureus MenB enzyme. nih.gov This targeted action leads to the small colony variant phenotype, which is consistent with the knockout of the menB gene. nih.gov The efficacy of this compound was also demonstrated in mouse models of MRSA infection, where it increased survival in a systemic infection model and reduced bacterial load in a thigh infection model. nih.gov

Other synthesized analogues, such as a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, have also shown good antibacterial activity against multidrug-resistant clinical isolates. nih.gov The most potent of these compounds exhibited Minimum Inhibitory Concentration (MIC) values of 2 µg/mL against selected MRSA strains. nih.gov

Table 1: Antibacterial Activity of this compound Analogues against MRSA

| Compound/Analogue Class | Mechanism of Action | Reported Efficacy (MIC) | Target Pathogen |

|---|---|---|---|

| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | Inhibition of MenB in the menaquinone biosynthesis pathway. nih.gov | 0.35–0.75 µg/mL nih.gov | Staphylococcus aureus (including MRSA) nih.gov |

| (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acids | Not specified | 2 µg/mL nih.gov | Multidrug-resistant Gram-positive bacteria (including MRSA) nih.gov |

Research in Neurodegenerative Disorders

Derivatives of 4-phenyl-4-oxo-butanoic acid are significant subjects of research in the context of neurodegenerative disorders due to their ability to inhibit kynurenine (B1673888) 3-monooxygenase (KMO), also known as kynurenine-3-hydroxylase (KYN-3-OHase). capes.gov.brnih.gov This enzyme is a critical target in the kynurenine pathway, which is the primary route for tryptophan metabolism. mq.edu.aufrontiersin.org The kynurenine pathway is implicated in the pathogenesis of several brain disorders, including Huntington's, Alzheimer's, and Parkinson's diseases. mq.edu.aunih.gov

Inhibition of KMO is a promising therapeutic strategy because it can modulate the metabolic pathway to decrease the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid. tandfonline.comtandfonline.commdpi.com Quinolinic acid, in particular, is an excitotoxin that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor. frontiersin.orgmdpi.com By blocking KMO, the metabolic cascade is shunted towards the production of kynurenic acid (KYNA), a neuroprotective metabolite known to be an antagonist of ionotropic glutamate (B1630785) receptors. tandfonline.commdpi.comnih.gov

Structure-activity relationship (SAR) studies on 4-phenyl-4-oxo-butanoic acid derivatives have identified several potent inhibitors of KYN-3-OHase. capes.gov.brnih.gov For instance, research into the benzoylalanine side-chain of these molecules led to the identification of 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid as particularly interesting derivatives. capes.gov.brnih.gov Another potent inhibitor, m-nitrobenzoyl alanine (B10760859), demonstrated an IC50 of 0.9 µM against KYN-3-OHase and was shown to significantly increase the concentration of both kynurenine and kynurenic acid in the brains of rats upon administration. nih.gov The crystal structure of Saccharomyces cerevisiae KMO in complex with a tight-binding inhibitor, UPF 648, has provided a valuable template for the structure-based design of new inhibitors that can cross the blood-brain barrier. nih.gov

Table 2: KYN-3-OHase Inhibition by Phenylbutanoic Acid Analogues

| Inhibitor | Reported Inhibitory Concentration (IC50) | Target Enzyme |

|---|---|---|

| m-Nitrobenzoyl alanine | 0.9 µM nih.gov | Kynurenine-3-hydroxylase (KYN-3-OHase) nih.gov |

| Nicotinylalanine | 900 µM nih.gov | Kynurenine-3-hydroxylase (KYN-3-OHase) nih.gov |

| UPF 648 (2-(3,4-dichlorobenzoyl-cyclopropane-1-carboxylic acid) | Tight-binding inhibitor nih.govmdpi.com | Kynurenine-3-monooxygenase (KMO) nih.govmdpi.com |

Antiviral Studies: Endonuclease Inhibition

In the field of antiviral research, analogues of 4-oxo-4-phenylbutanoic acid have been identified as inhibitors of influenza virus endonuclease. nih.govplos.org This enzyme is located in the polymerase acidic protein (PA) subunit of the viral polymerase complex and is essential for viral replication. plos.org It performs a "cap-snatching" mechanism, cleaving host cell pre-mRNAs to generate capped primers for the transcription of viral mRNAs. nih.gov Targeting this endonuclease activity is therefore a promising strategy for developing novel anti-influenza drugs. nih.govnih.gov

A series of 4-substituted 2,4-dioxobutanoic acids has been shown to selectively inhibit the cap-dependent endonuclease of the influenza transcriptase complex. nih.govnih.gov One such compound, 2,4-dioxo-4-phenylbutanoic acid (DPBA), was found to interact directly with the two metal ions in the active site of the bunyavirus endonuclease, which shares high structural homology with the influenza endonuclease active site. nih.gov

Further studies using a recombinant influenza A polymerase heterotrimer complex have confirmed the potent inhibitory activity of this class of compounds. Two phenylbutanoic acid derivatives, in particular, demonstrated significant inhibition of the endonuclease activity. plos.org

Table 3: Influenza Endonuclease Inhibition by Phenylbutanoic Acid Analogues

| Compound/Analogue | Reported Inhibitory Concentration (IC50) | Target Enzyme | Virus |

|---|---|---|---|

| 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | 17.7 nM plos.org | Influenza A Endonuclease plos.org | Influenza A plos.org |

| 4-(1,4-bis(4-chlorobenzyl)piperidin-4-yl)-2,4-dioxobutanoic acid | 15.6 nM plos.org | Influenza A Endonuclease plos.org | Influenza A plos.org |

| 2,4-dioxo-4-phenylbutanoic acid (DPBA) | Binds to active-site metal ions nih.gov | Bunyavirus/Influenza Endonuclease nih.gov | Bunyavirus/Influenza nih.gov |

Research in Inflammatory Processes: 2-Methylene-4-oxo-butanoic Acid Derivatives

Derivatives of 2-methylene-4-oxobutanoic acid, structurally related to itaconic acid, are being investigated for their potential in treating inflammatory diseases. google.comnih.gov Itaconic acid itself is produced in macrophages during inflammation and is known to exert anti-bacterial effects by inhibiting isocitrate lyase. google.com The diester form, dimethyl itaconate (DMI), has been shown to produce an anti-inflammatory response by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-12 in lipopolysaccharide-stimulated macrophages. google.com

Following this rationale, various derivatives of the 4-oxobutanoic acid scaffold are being synthesized and evaluated for anti-inflammatory and analgesic activities. chimicatechnoacta.ruogarev-online.ru For example, studies on hydrazine (B178648) derivatives of 2,4-dioxobutanoic acids have identified compounds with analgesic activity comparable to nimesulide (B1678887) and anti-inflammatory activity that, in one case, was superior to nimesulide at specific time points in a carrageenan-induced paw edema model in rats. ogarev-online.ru Similarly, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have also been found to possess pronounced anti-inflammatory activity. chimicatechnoacta.ru These findings highlight the potential of modifying the 2-methylene-4-oxo-butanoic acid backbone to develop new therapeutic agents for inflammatory disorders. google.com

Enzyme Interaction and Metabolic Pathway Exploration

The 4-oxo-4-phenylbutanoic acid scaffold and its analogues serve as a versatile platform for interacting with a diverse range of enzymes and modulating key metabolic pathways. The specific biological activity of these compounds is dictated by their structural modifications, which allows for targeted inhibition of enzymes involved in various disease processes.

Key enzyme interactions and pathway modulations include:

Menaquinone Biosynthesis Pathway: In bacteria, analogues like methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate specifically target and inhibit MenB, an essential enzyme for the synthesis of menaquinone (Vitamin K2), which is crucial for bacterial respiration. nih.gov This interaction forms the basis of their antibacterial activity against pathogens such as MRSA. nih.gov

Kynurenine Pathway: In the context of neurodegenerative diseases, derivatives of 4-phenyl-4-oxo-butanoic acid act as inhibitors of Kynurenine-3-hydroxylase (KMO). capes.gov.brnih.gov This inhibition redirects tryptophan metabolism away from the production of neurotoxins (e.g., quinolinic acid) and towards the synthesis of the neuroprotectant kynurenic acid. tandfonline.commdpi.com

Viral Replication Pathway: For antiviral applications, 4-substituted 2,4-dioxobutanoic acids function as inhibitors of the influenza virus endonuclease. nih.govplos.org They chelate metal ions in the enzyme's active site, thereby blocking the "cap-snatching" process required for viral transcription and replication. nih.gov

Metabolic Fate Exploration: Studies on structurally similar compounds, such as the isomeric psychoactive agents methyl-ketamine and 2-oxo-PCE, demonstrate how subtle structural differences can lead to distinct metabolic pathways. nih.gov Research using techniques like ultrahigh-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) has elucidated metabolic transformations including N-dealkylation, hydroxylation, and deamination, providing a framework for predicting the metabolic behavior of related compounds. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibitor Development as Building Blocks

The 4-phenylbutanoic acid framework is a crucial structural precursor, or building block, in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. researchgate.netnih.gov While the 4-oxo functionality is not typically present in the final drug, the reduced form, specifically (R)-2-hydroxy-4-phenylbutanoate esters ((R)-HPBE), serves as a key chiral intermediate. researchgate.net

ACE inhibitors function by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. researchgate.net Many successful drugs in this class, often referred to as "pril" drugs, incorporate a (S)-homophenylalanine moiety as a key pharmacophore, which is derived from precursors like (R)-HPBE. researchgate.net The synthesis of these precursors is often achieved through the stereospecific reduction of 2-oxo-4-phenylbutyrate (OPB), a close relative of this compound. researchgate.net

Examples of prominent ACE inhibitors that utilize this structural backbone in their synthesis include:

Benazepril researchgate.net

Cilazapril researchgate.net

Quinapril researchgate.net

Ramipril researchgate.net

Imidapril nih.gov

The use of the 4-phenylbutanoic acid scaffold highlights its importance in medicinal chemistry, not only as a potential therapeutic agent itself through its various analogues but also as a foundational element for the economic and efficient synthesis of established and vital medicines. researchgate.net

Studies on Chiral Inversion Mechanisms of Metabolites

The metabolic chiral inversion of xenobiotics is a significant phenomenon in pharmacology and toxicology, where an inactive enantiomer is converted to its active counterpart within the body. While direct studies on the chiral inversion of metabolites of this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related compounds, particularly the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).

The primary metabolic pathway for a ketone-containing compound like this compound would likely involve the reduction of the ketone group to a secondary alcohol, yielding 2-Methyl-4-hydroxy-4-phenylbutanoic acid. This resulting metabolite possesses a new chiral center at the hydroxylated carbon, in addition to the existing one at the methyl-substituted carbon. The potential for chiral inversion of this and other metabolites is a critical area of investigation.

Research on analogous compounds, such as ibuprofen (B1674241) and other profens, has elucidated a common mechanism for chiral inversion. This process is typically unidirectional, converting the (R)-enantiomer to the pharmacologically more active (S)-enantiomer. The established mechanism involves three key enzymatic steps:

Activation to a Coenzyme A Thioester: The carboxyl group of the (R)-enantiomer is activated by forming a thioester with coenzyme A (CoA). This reaction is catalyzed by acyl-CoA synthetases.

Epimerization: The resulting (R)-profenoyl-CoA is then converted to its (S)-enantiomer by an epimerase, specifically α-methylacyl-CoA racemase.

Hydrolysis: Finally, the (S)-profenoyl-CoA thioester is hydrolyzed to release the active (S)-enantiomer of the drug.

Studies on the active metabolite of the anti-rheumatic agent KE-298, namely 4-(4-methylphenyl)-2-methylthiomethyl-4-oxobutanoic acid (KE-748), have shown that its chiral inversion from the R(-)- to the S(+)-enantiomer also proceeds via the formation of a CoA-thioester intermediate. nih.gov This inversion was observed in isolated rat hepatocytes. nih.gov Interestingly, the enzymes responsible for forming the CoA-thioester of R(-)-KE-748 appear to be different from those that act on R(-)-ibuprofen. nih.gov

While these findings on related structures provide a plausible framework for how metabolites of this compound might undergo chiral inversion, it is crucial to emphasize that dedicated research on this specific compound and its metabolic products is necessary to confirm these mechanisms.

Table 1: Chiral Inversion Data for Structurally Related Compounds

| Compound | Observed Inversion | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Ibuprofen | (R)- to (S)-enantiomer | Formation of Coenzyme A thioester | nih.govrsc.org |

| KE-748 | R(-)- to S(+)-enantiomer | Formation of Coenzyme A thioester | nih.gov |

| 2-Phenylpropionic acid | (R)- to (S)-enantiomer | Microbially mediated inversion | nih.gov |

Plant Auxin Antagonism Research

The role of this compound in plant biology, specifically concerning its potential as a plant auxin antagonist, is an area with limited direct research. However, the structural similarity of this compound to known plant growth regulators provides a basis for preliminary discussion and highlights avenues for future investigation.

Auxins are a class of plant hormones that play a critical role in various aspects of plant growth and development, including cell elongation, root formation, and apical dominance. Compounds that interfere with auxin signaling are known as anti-auxins or auxin antagonists and can be valuable tools in agricultural and horticultural practices.

A study on a structurally related compound, 4-phenylbutyric acid (4PBA), revealed that it exhibits auxin-like activity in Arabidopsis. nih.gov This activity is attributed to its conversion within the plant to phenylacetic acid (PAA), a known natural auxin. nih.gov This finding underscores the potential for phenylbutanoic acid derivatives to influence plant growth, though not necessarily as antagonists.

The structure-activity relationship for auxin and anti-auxin activity has been a subject of extensive research. For a compound to exhibit auxin-like activity, certain structural features are generally required, including a ring system with a side chain terminating in a carboxyl group, and a specific spatial relationship between the ring and the carboxyl group. Modifications to this basic structure can lead to antagonistic properties. For instance, some synthetic compounds can compete with natural auxins for binding to receptor proteins, thereby inhibiting the auxin response.

While no studies have specifically evaluated the auxin antagonist properties of this compound, its chemical structure suggests it could potentially interact with the auxin signaling pathway. The presence of the phenyl ring and the butanoic acid chain are features shared with some known auxins and their analogues. However, the methyl group at the 2-position and the oxo group at the 4-position represent significant structural differences that could potentially confer antagonistic properties.

Further research, including bioassays to assess its effect on root growth, cell elongation, and gene expression in response to auxin, would be necessary to determine if this compound or its analogues possess any significant plant auxin antagonist activity.

Table 2: Plant Growth Regulatory Activity of a Structurally Related Compound

| Compound | Observed Activity | Mechanism of Action | Reference |

|---|---|---|---|

| 4-Phenylbutyric acid (4PBA) | Auxin-like activity | Conversion to phenylacetic acid (PAA) in planta | nih.gov |

Vi. Prospective Research Avenues and Translational Potentials

Development of Novel and Efficient Synthetic Routes